Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride
Overview
Description
Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride: is a chemical compound with the molecular formula C9H14N2O3·HCl It is a derivative of spiro compounds, which are characterized by a unique bicyclic structure where two rings are joined at a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of appropriate precursors under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the formation of the spiro structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to introduce oxygen atoms into the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them useful for various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride can be used to study biological processes and interactions. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine: In the field of medicine, this compound has potential applications in drug discovery and development. It can be used as a precursor for the synthesis of pharmaceuticals or as a tool to study the biological activity of new drug candidates.
Industry: In industry, this compound can be utilized in the production of various chemical products, including polymers, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context in which the compound is used.
Comparison with Similar Compounds
Methyl 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride
3-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride
1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride
Uniqueness: Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride is unique due to its specific structural features, such as the presence of the oxo group and the spirocyclic framework. These features distinguish it from other similar compounds and contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3.ClH/c1-13-8(12)7-6-9(14-11-7)2-4-10-5-3-9;/h10H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXBYRXBGRMCGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC2(C1)CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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